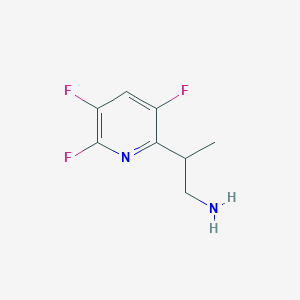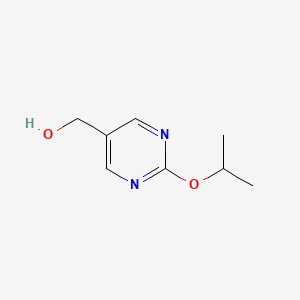
3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one, also known as CTZ, is a chemical compound that belongs to the class of triazine derivatives. CTZ has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, this compound has been shown to have antibacterial effects by inhibiting the growth of various bacterial strains.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one in lab experiments include its high potency, selectivity, and low toxicity. This compound has been shown to be effective at low concentrations, which makes it a cost-effective option for lab experiments. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions, such as high pH.
Future Directions
There are several future directions for the study of 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one. One potential direction is the development of this compound analogs with improved pharmacological properties, such as increased potency, selectivity, and solubility. Another potential direction is the investigation of the molecular mechanism of action of this compound and its analogs, which could lead to the identification of new drug targets and the development of novel therapeutic strategies. Additionally, the application of this compound in combination with other drugs or therapies could enhance its therapeutic efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one can be achieved through several methods, including the reaction of 4-chlorobenzylamine with phenyl isocyanate in the presence of a base or the reaction of 4-chlorobenzylamine with cyanuric chloride and phenyl isocyanate in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent.
Scientific Research Applications
3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one has been widely used in scientific research for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. In biochemistry, this compound has been used as a probe to investigate the structure and function of proteins and enzymes. In pharmacology, this compound has been studied for its potential pharmacological effects, including anti-inflammatory, anti-cancer, and antibacterial activities.
properties
CAS RN |
40108-65-4 |
|---|---|
Molecular Formula |
C16H12ClN3O |
Molecular Weight |
297.74 |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-phenyl-1H-1,2,4-triazin-6-one |
InChI |
InChI=1S/C16H12ClN3O/c17-13-8-6-11(7-9-13)10-14-16(21)20-19-15(18-14)12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21) |
InChI Key |
XRFZVQYALJCILC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=N2)CC3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dichlorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2603683.png)

![(Z)-methyl 2-(6-chloro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2603686.png)
![1-(2-Thienylsulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2603687.png)
![Methyl 4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)benzoate](/img/structure/B2603688.png)




![({2-[(5-Methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2603699.png)
![5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole](/img/structure/B2603701.png)
![N,N-dimethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2603702.png)

